1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene
Overview
Description
1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-fluoro-3-(1-methylethoxy)-benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Formation of 2-fluoro-3-(1-methylethoxy)-phenol, 2-fluoro-3-(1-methylethoxy)-aniline, or 2-fluoro-3-(1-methylethoxy)-thiophenol.
Oxidation: Formation of 2-fluoro-3-(1-methylethoxy)-phenol or corresponding quinones.
Reduction: Formation of 2-fluoro-3-(1-methylethoxy)-benzene.
Scientific Research Applications
1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene depends on its specific application and the target molecules it interacts with
Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: Involvement in various biochemical pathways, such as signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluorobenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-3-fluoro-2-methylbenzene: Similar structure with a methyl group instead of an isopropoxy group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group instead of an isopropoxy group.
Uniqueness
1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEQAIGYSJXYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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